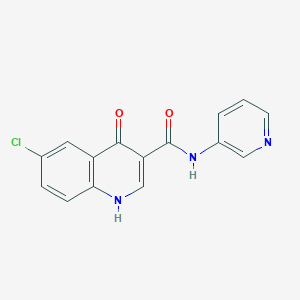

6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHQ and has been synthesized using different methods. In

Scientific Research Applications

Chemical Synthesis and Modification

The chemical structure of 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is related to various quinoline derivatives that have been synthesized for different scientific applications. For instance, studies have synthesized N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, highlighting their potential in forming complex structures with metal ions, which could be useful for targeted delivery of therapeutic agents to biological sites (Yang et al., 2017). Similarly, cyclization of lithiated pyridine and quinoline carboxamides has been explored for synthesizing a range of polycyclic heterocycles, indicating a method for generating diverse structural analogs of quinoline carboxamides (Clayden et al., 2005).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide, have been extensively reviewed for their anticorrosive properties. These compounds demonstrate significant effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metal surfaces, suggesting potential industrial applications in protecting metals from corrosion (Verma et al., 2020).

Antimicrobial and Antitumor Activities

Research into quinoline derivatives has also shown promising antimicrobial and antitumor activities. For example, novel aminated benzimidazo[1,2-a]quinolines have been synthesized, displaying potential as DNA-specific fluorescent probes, indicating their use in biomedical research and diagnostic applications (Perin et al., 2011). Moreover, certain quinoline derivatives have demonstrated significant biological activity, including antimicrobial properties, and have been evaluated for their bioactivity scores, suggesting their applicability in developing new therapeutic agents (Patel et al., 2022).

Dyeing Polyester Fibers and Biological Evaluation

In another interesting application, novel heterocyclic aryl monoazo organic compounds, including quinoline derivatives, have been synthesized for dyeing polyester fibers. These compounds have been evaluated for their antioxidant, antitumor, and antimicrobial activities, showcasing their multifunctional applications beyond textile industries, potentially leading to the development of sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Mechanism of Action

Target of Action

Quinoline derivatives have been known to inhibit certain kinases such as chk1, chk2, and sgk . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them potential targets for cancer therapy .

Mode of Action

Quinoline derivatives typically interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in the cell cycle and DNA repair mechanisms, potentially leading to cell death in cancer cells .

Biochemical Pathways

Given its potential inhibition of chk1, chk2, and sgk kinases , it can be inferred that the compound may affect pathways related to cell cycle regulation and DNA damage response. These pathways are crucial for maintaining genomic stability and normal cell proliferation.

Result of Action

Given its potential inhibition of certain kinases , it can be hypothesized that the compound may induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name |

6-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-9-3-4-13-11(6-9)14(20)12(8-18-13)15(21)19-10-2-1-5-17-7-10/h1-8H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSGFJSVDXVKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481877.png)

![8-Butyryl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481880.png)

![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)